Comparative Biochemical Potency: Cdc7-IN-3 vs. Cdc7-IN-6 (AS-0141)
Cdc7-IN-3 demonstrates a biochemical IC50 of 3 nM against the recombinant human Cdc7/Dbf4 complex at 10 µM ATP using an MCM2 peptide substrate, establishing it as a low-nanomolar inhibitor of the DDK complex [1]. This value places it in the same potency tier as the closely related analog Cdc7-IN-6 (AS-0141), which exhibits an IC50 of 4 nM under similar assay conditions, derived from the same patent family (WO2019165473A1, compound I-D) . The 1 nM difference, while modest, positions Cdc7-IN-3 as a slightly more potent inhibitor in the enzymatic assay and underscores the subtle structure-activity relationship (SAR) optimizations present within this chemical series.
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Cdc7-IN-6 (AS-0141): 4 nM |
| Quantified Difference | 1 nM (target compound is 1.33-fold more potent) |
| Conditions | Recombinant human Cdc7/Dbf4 kinase; 10 µM ATP; MCM2 peptide substrate |
Why This Matters
This data confirms Cdc7-IN-3 belongs to the highest potency tier of this patent series, providing a benchmark for SAR studies and ensuring effective target engagement in biochemical and cellular assays.
- [1] Christian Andrew HASSIG, Ryan James HANSEN, et al. Methods of treatment of cancer comprising cdc7 inhibitors. WO2019165473A1. View Source
